molecular formula C19H25NO4 B5145687 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone

Cat. No.: B5145687
M. Wt: 331.4 g/mol
InChI Key: ZWIFWWZXULZSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone under basic conditions to form an intermediate, which is then further reacted to introduce the hydroxy and methyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the carbonyl groups would produce diols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization for specific uses.

Properties

IUPAC Name

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-11(21)16-15(23)10-19(3,24)18(12(2)22)17(16)13-6-8-14(9-7-13)20(4)5/h6-9,16-18,24H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIFWWZXULZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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